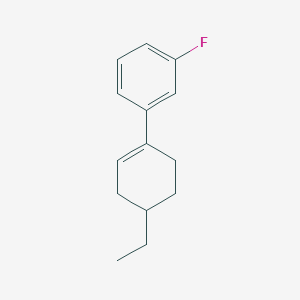
4-Ethyl-3'-fluoro-2,3,4,5-tetrahydro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-3’-fluoro-2,3,4,5-tetrahydro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an ethyl group at the 4th position and a fluoro group at the 3’ position on the biphenyl structure. The tetrahydro designation indicates that the biphenyl ring system is partially saturated, containing four hydrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3’-fluoro-2,3,4,5-tetrahydro-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of a fluoro-substituted biphenyl precursor with an ethylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 4-Ethyl-3’-fluoro-2,3,4,5-tetrahydro-1,1’-biphenyl may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
4-Ethyl-3’-fluoro-2,3,4,5-tetrahydro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding a fully saturated biphenyl derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the fluoro group.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Formation of 4-ethyl-3’-fluorobenzophenone or 4-ethyl-3’-fluorobenzoic acid.
Reduction: Formation of 4-ethyl-2,3,4,5-tetrahydro-1,1’-biphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
科学的研究の応用
4-Ethyl-3’-fluoro-2,3,4,5-tetrahydro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 4-Ethyl-3’-fluoro-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The ethyl group may contribute to the compound’s lipophilicity, affecting its distribution within biological systems.
類似化合物との比較
Similar Compounds
- 4-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl
- 1H-Carbazole, 2,3,4,9-tetrahydro-
Uniqueness
4-Ethyl-3’-fluoro-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to its specific substitution pattern and partial saturation of the biphenyl ring. This structural uniqueness can result in distinct chemical and biological properties compared to other biphenyl derivatives.
特性
CAS番号 |
643752-47-0 |
|---|---|
分子式 |
C14H17F |
分子量 |
204.28 g/mol |
IUPAC名 |
1-(4-ethylcyclohexen-1-yl)-3-fluorobenzene |
InChI |
InChI=1S/C14H17F/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h3-5,8,10-11H,2,6-7,9H2,1H3 |
InChIキー |
VNGQAVNMEZJWFK-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(=CC1)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolidine, 1-[[6-(6-cyanohexyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12599669.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12599676.png)
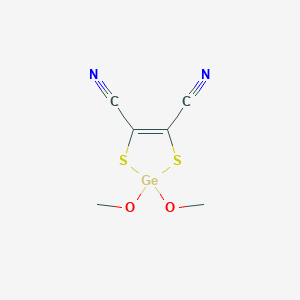
![4-[(Thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12599678.png)
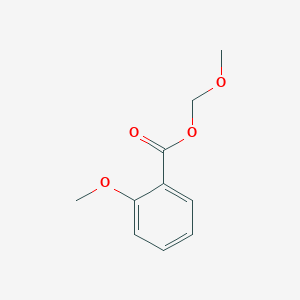
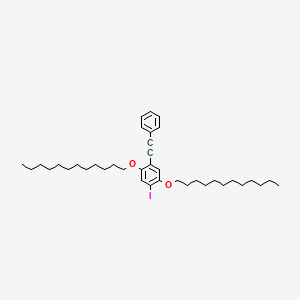

![3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one](/img/structure/B12599713.png)
![2-(Ethoxymethyl)-3-[4-(hexyloxy)phenyl]prop-2-enenitrile](/img/structure/B12599721.png)
![4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B12599725.png)
![7-Phenyl-7H-benzo[c]carbazole](/img/structure/B12599735.png)

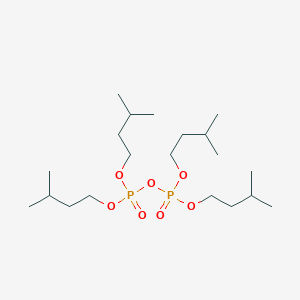
![Azuleno[2,1-b]thiophene, 9-bromo-](/img/structure/B12599746.png)
